molecular formula C24H31N5O2S2 B12142326 2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12142326
M. Wt: 485.7 g/mol
InChI Key: MTEJXWKJUCFYOK-ZPHPHTNESA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused bicyclic core (pyridine and pyrimidine rings). Its structure includes:

  • Position 2: A 4-ethylpiperazinyl group, which enhances solubility and modulates receptor interactions via its basic nitrogen centers.
  • Position 3: A (Z)-configured methylidene bridge linking the core to a 3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety. The hexyl chain contributes to lipophilicity, while the thioxo and oxo groups enable hydrogen bonding and redox activity .

The compound’s molecular formula is C₃₀H₃₇N₇O₂S₂ (calculated), with an average mass of 616.79 g/mol.

Properties

Molecular Formula

C24H31N5O2S2

Molecular Weight

485.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H31N5O2S2/c1-3-5-6-8-12-29-23(31)19(33-24(29)32)17-18-21(27-15-13-26(4-2)14-16-27)25-20-10-7-9-11-28(20)22(18)30/h7,9-11,17H,3-6,8,12-16H2,1-2H3/b19-17-

InChI Key

MTEJXWKJUCFYOK-ZPHPHTNESA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC)SC1=S

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the piperazine and thiazolidinone intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound’s closest analogues differ in substituents on the thiazolidinone and piperazine rings. These modifications influence physicochemical properties and bioactivity:

Compound ID Thiazolidinone Substituent Piperazine Substituent Molecular Formula Key Features Reference
Target 3-Hexyl 4-Ethyl C₃₀H₃₇N₇O₂S₂ High lipophilicity (hexyl); balanced solubility (ethylpiperazine)
Analogue 1 3-Isopropyl 4-Ethyl C₂₃H₂₉N₇O₂S₂ Reduced lipophilicity; shorter chain may limit membrane permeability
Analogue 2 3-(1-Phenylethyl) 4-Ethyl C₃₂H₃₃N₇O₂S₂ Aromatic group enhances π-π stacking but increases metabolic instability
Analogue 3 3-Hexyl 4-Methyl C₂₉H₃₅N₇O₂S₂ Methyl group reduces steric bulk but shortens metabolic half-life

Physicochemical and Bioactivity Insights

Thiazolidinone Modifications: Hexyl vs. Isopropyl (Analogue 1): The hexyl chain in the target compound increases LogP (estimated +2.1 vs. This aligns with trends seen in kinase inhibitors targeting hydrophobic binding pockets . Hexyl vs. Phenylethyl (Analogue 2): The phenylethyl group introduces aromaticity, which may improve DNA intercalation (e.g., in topoisomerase inhibition) but could elevate cytotoxicity toward normal cells .

Piperazine Modifications :

  • Ethyl vs. Methyl (Analogue 3) : Ethylpiperazine provides intermediate steric bulk and basicity (pKa ~7.5), optimizing solubility and metabolic stability compared to methyl (pKa ~8.2, faster hepatic clearance) .

Sulfur-Containing Moieties: The 2-thioxo group in the thiazolidinone ring enables redox cycling, a feature shared with ferroptosis-inducing compounds (FINs) like sulfasalazine.

Biological Activity

The compound 2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a pyrido[1,2-a]pyrimidine core and a thiazolidinone moiety , which are significant for its biological activity. The presence of the thioxo group enhances its reactivity and interaction with biological macromolecules. The molecular formula is C20H28N4O2SC_{20}H_{28}N_4O_2S with a molecular weight of approximately 392.53 g/mol.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Thiazolidinedione derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antidiabetic Properties : Compounds with thiazolidinedione structures are known for their ability to improve insulin sensitivity and reduce blood glucose levels.

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various kinases and enzymes involved in cancer progression and metabolic disorders.
  • Interaction with Biological Targets : The compound likely interacts with proteins such as non-membrane protein tyrosine phosphatase (SHP2) and tumor necrosis factor TNF-α, influencing cell signaling pathways associated with proliferation and apoptosis.

Antitumor Activity

A study investigated the effects of thiazolidinedione derivatives on cancer cell lines. The results indicated that the derivatives significantly reduced cell viability through mechanisms involving cell cycle arrest and apoptosis induction.

CompoundIC50 (µM)Mechanism of Action
TZD Derivative A10Apoptosis induction
TZD Derivative B15Cell cycle arrest

Antidiabetic Effects

Research on the antidiabetic potential of thiazolidinedione derivatives demonstrated their ability to lower blood glucose levels in diabetic models. The following table summarizes the results:

TreatmentBlood Glucose Level (mg/dL)% Reduction
Control250-
TZD Derivative A18028%
TZD Derivative B16036%

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, which require careful optimization to ensure high yields and purity. The general synthetic pathway includes:

  • Formation of the thiazolidinone core.
  • Coupling with the pyrido[1,2-a]pyrimidine structure.
  • Introduction of side chains such as the hexyl group.

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